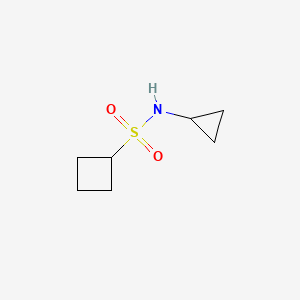![molecular formula C16H20Cl2N2O2 B2371032 2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide CAS No. 2380192-19-6](/img/structure/B2371032.png)
2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide, also known as DMCM, is a chemical compound that has been extensively studied for its potential as an anxiolytic drug. It belongs to the class of compounds known as benzamides and has been shown to have significant effects on the central nervous system.
作用机制
The exact mechanism of action of 2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide is not fully understood, but it is believed to act on the GABA-A receptor in the brain. GABA-A receptors are responsible for inhibiting neuronal activity in the brain, and 2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide has been shown to enhance the activity of these receptors. This leads to a reduction in anxiety-like behavior and other physiological effects.
Biochemical and Physiological Effects
2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anxiolytic properties, 2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide has been shown to have anticonvulsant and sedative effects. It has also been shown to affect the release of certain neurotransmitters in the brain, including dopamine and serotonin.
实验室实验的优点和局限性
One of the main advantages of 2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide for lab experiments is its well-documented synthesis method. This makes it easy to obtain and reproduce in the laboratory. However, 2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide is a potent drug and must be used with caution. It can also be difficult to work with due to its low solubility in water.
未来方向
There are a number of future directions for the study of 2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide. One area of research is the potential use of 2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide in the treatment of anxiety disorders in humans. Another area of research is the development of new analogs of 2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide with improved pharmacological properties. Finally, 2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide could be used as a tool to study the GABA-A receptor and its role in the central nervous system.
Conclusion
In conclusion, 2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide is a chemical compound that has been extensively studied for its potential as an anxiolytic drug. It has been shown to have significant effects on the central nervous system and has been used in a variety of scientific research applications. 2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide has a well-documented synthesis method and has a number of advantages and limitations for lab experiments. There are a number of future directions for the study of 2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide, including the potential use of 2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide in the treatment of anxiety disorders in humans and the development of new analogs with improved pharmacological properties.
合成方法
2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide can be synthesized through a multi-step process starting with the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(1-morpholin-4-ylcyclobutyl)methylamine to form the desired product, 2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide. The synthesis of 2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide has been well-documented in the literature and can be easily reproduced in the laboratory.
科学研究应用
2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide has been extensively studied for its potential as an anxiolytic drug. It has been shown to have significant effects on the central nervous system and has been used in a variety of scientific research applications. One of the most common applications of 2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide is in the study of anxiety disorders. 2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide has been shown to reduce anxiety-like behavior in animal models, making it a promising candidate for the treatment of anxiety disorders in humans.
属性
IUPAC Name |
2,5-dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O2/c17-12-2-3-14(18)13(10-12)15(21)19-11-16(4-1-5-16)20-6-8-22-9-7-20/h2-3,10H,1,4-9,11H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTWPBOXJMOLNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate](/img/structure/B2370951.png)
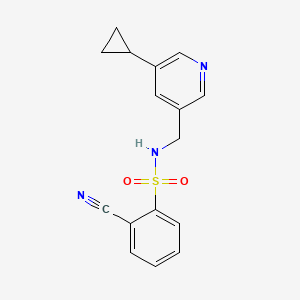
![N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2370954.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B2370958.png)
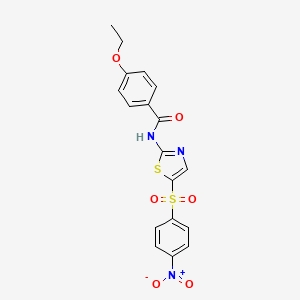
![3-(2,6-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2370961.png)


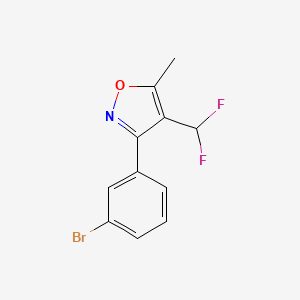
![N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2370967.png)
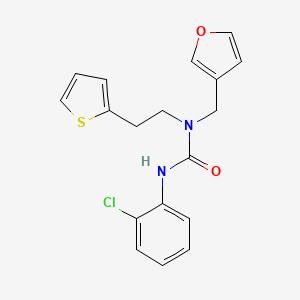
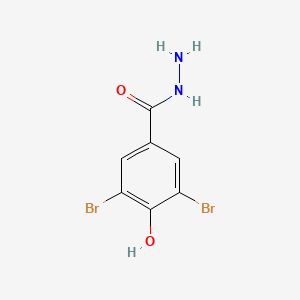
![3-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2370971.png)
